NAMPT Inhibitory Potency: N-Methyl-N-phenylnicotinamide versus a Closely Related N-Phenyl Nicotinamide Analog
N-Methyl-N-phenylnicotinamide inhibits NAMPT with an IC₅₀ of 8 nM [1]. A closely related N-phenyl nicotinamide derivative (BDBM50439302 / CHEMBL2419516), which lacks the N-methyl substitution, inhibits NAMPT with an IC₅₀ of 17 nM under comparable assay conditions [2]. The N-methylated compound is approximately 2.1-fold more potent in this direct comparison. Both assays used human NAMPT and measured conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN) via mass spectrometry with 15-minute preincubation [1][2].
| Evidence Dimension | NAMPT enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM |
| Comparator Or Baseline | BDBM50439302 (N-phenyl nicotinamide analog): IC₅₀ = 17 nM |
| Quantified Difference | 2.1-fold higher potency (8 nM vs 17 nM) |
| Conditions | Human NAMPT enzyme; NAM/PRPP substrate; 15 min preincubation; 30 min reaction; mass spectrometric detection |
Why This Matters
A 2.1-fold potency difference may affect the concentration required to achieve target engagement in cellular assays, directly influencing experimental design and compound selection for NAMPT-focused research programs.
- [1] BindingDB. (2014). BDBM50435770 (CHEMBL2393169) - Inhibition of NAMPT (IC₅₀ = 8 nM). Retrieved from https://bdb99.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM50439302 (CHEMBL2419516) - Inhibition of NAMPT (IC₅₀ = 17 nM). Retrieved from http://ww.w.bindingdb.org View Source
